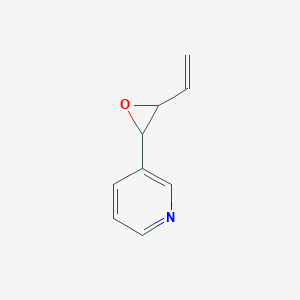

Pyridine, 3-(3-ethenyloxiranyl)-(9CI)

Description

Propriétés

Numéro CAS |

119875-67-1 |

|---|---|

Formule moléculaire |

C9H9NO |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

3-(3-ethenyloxiran-2-yl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-4-3-5-10-6-7/h2-6,8-9H,1H2 |

Clé InChI |

ZTMKEYXIGNYEBF-UHFFFAOYSA-N |

SMILES |

C=CC1C(O1)C2=CN=CC=C2 |

SMILES canonique |

C=CC1C(O1)C2=CN=CC=C2 |

Synonymes |

Pyridine, 3-(3-ethenyloxiranyl)- (9CI) |

Origine du produit |

United States |

Foundational & Exploratory

"Pyridine, 3-(3-ethenyloxiranyl)-(9CI)" basic properties

An In-Depth Technical Guide to Pyridine, 3-(3-ethenyloxiranyl)-(9CI)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Pyridine, 3-(3-ethenyloxiranyl)-(9CI). While this specific molecule is not extensively documented in publicly available literature, this document synthesizes information from foundational chemical principles and data from closely related analogues, namely pyridine and vinyloxiranes. The guide is structured to offer not just data, but also mechanistic insights and the rationale behind potential experimental protocols, in line with the expectations of experienced researchers. It covers the compound's structure, predicted physicochemical properties, a plausible synthetic route via the epoxidation of 3-vinylpyridine, its expected chemical reactivity, and potential applications in medicinal chemistry and materials science. Furthermore, predicted spectroscopic data for characterization and essential safety and handling protocols are detailed.

Introduction and Molecular Structure

Pyridine, 3-(3-ethenyloxiranyl)-(9CI), also systematically named 3-(2-vinyloxiran-2-yl)pyridine, is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a vinyloxirane (epoxide) moiety. The pyridine ring is an aromatic six-membered heterocycle containing one nitrogen atom, a scaffold of immense importance in pharmaceutical and materials chemistry.[1][2][3] The vinyloxirane group is a highly reactive functional group, combining the strain of an epoxide ring with the reactivity of a vinyl group, making it a versatile synthetic intermediate.

The structure combines the electron-withdrawing nature and basicity of the pyridine ring with the electrophilic reactivity of the epoxide and the dienophilic potential of the vinyl group. This unique combination suggests a rich and diverse chemical reactivity profile.

Chemical Identifiers

| Identifier | Value |

| Systematic Name | 3-(2-vinyloxiran-2-yl)pyridine |

| Common Name | Pyridine, 3-(3-ethenyloxiranyl)-(9CI) |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| CAS Number | Not assigned or readily available in public databases. |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comments |

| Boiling Point | > 190 °C | Higher than 3-vinylpyridine (approx. 190 °C) due to increased polarity and molecular weight.[4] |

| Melting Point | Not readily predictable | Likely a liquid at room temperature, similar to many substituted pyridines. |

| Density | ~1.1 g/cm³ | Expected to be slightly denser than water and 3-vinylpyridine. |

| logP | ~1.0 - 1.5 | The introduction of the polar epoxide ring will likely decrease the lipophilicity compared to 3-vinylpyridine (XLogP3 = 1.4).[4] |

| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Limited solubility in water. | The pyridine nitrogen allows for hydrogen bonding, potentially increasing aqueous solubility over non-heterocyclic analogues.[5] |

| pKa (conjugate acid) | ~4.5 - 5.0 | Slightly lower than pyridine (5.23) due to the electron-withdrawing nature of the vinyloxirane substituent. |

Synthesis and Manufacturing

A logical and common strategy for the synthesis of Pyridine, 3-(3-ethenyloxiranyl)-(9CI) is the direct epoxidation of its readily available precursor, 3-vinylpyridine.

Proposed Synthetic Workflow: Epoxidation of 3-Vinylpyridine

The epoxidation of an alkene is a fundamental transformation in organic synthesis. For this substrate, an electrophilic epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and effective method.

Caption: Proposed synthesis workflow for Pyridine, 3-(3-ethenyloxiranyl)-(9CI).

Detailed Experimental Protocol

Materials:

-

3-Vinylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-vinylpyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA in DCM.

-

Add the m-CPBA solution dropwise to the cooled 3-vinylpyridine solution over 30-60 minutes. Causality: A slow, cold addition is crucial to control the exothermic reaction and to prevent over-oxidation or side reactions with the pyridine nitrogen.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dictated by its three key components: the pyridine ring, the epoxide ring, and the vinyl group.

Caption: Key reactivity pathways for Pyridine, 3-(3-ethenyloxiranyl)-(9CI).

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will readily react with alkylating agents to form pyridinium salts and with acids to form N-oxides.[6] This reactivity can be used to modify the electronic properties of the molecule or to introduce new functional groups.

-

Epoxide Ring-Opening: The strained three-membered ring is susceptible to nucleophilic attack.

-

Acid-Catalyzed: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for attack by weak nucleophiles, typically at the more substituted carbon.

-

Base-Catalyzed: Strong nucleophiles will attack the less sterically hindered carbon of the epoxide.

-

-

Vinyl Group Reactivity: The vinyl group can participate in various addition and cycloaddition reactions. It can also be a monomer for polymerization.[7][8][9]

-

Palladium-Catalyzed Reactions: Vinyloxiranes are known to undergo palladium-catalyzed (3+2) or (5+3) cycloaddition reactions, opening up pathways to more complex heterocyclic systems.[10][11]

Potential Applications in Drug Development and Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a reactive vinyloxirane handle provides a versatile platform for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of diverse chemical libraries. The epoxide can be opened with a variety of nucleophiles (amines, alcohols, thiols) to introduce a wide range of substituents and create potential pharmacophores.

-

Covalent Inhibitors: The electrophilic nature of the epoxide ring makes it a potential warhead for targeted covalent inhibitors, which can form irreversible bonds with specific amino acid residues (e.g., cysteine, serine) in a protein target.

-

Polymer and Materials Science: 3-Vinylpyridine is used in the production of specialty polymers and latexes.[7][8] The vinyloxirane derivative could be used as a monomer or cross-linking agent to create functional polymers with tunable properties, such as pH-responsiveness or metal-coordinating abilities.[12]

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for the title compound based on known values for related structures.[13][14][15]

| Technique | Expected Features |

| ¹H NMR | Pyridine Protons: 4 aromatic protons in the range of δ 7.2-8.6 ppm. Vinyl Protons: 3 protons in the range of δ 5.0-6.5 ppm, showing characteristic doublet of doublets splitting. Oxirane Protons: 2 diastereotopic protons on the CH₂ of the epoxide, likely appearing as doublets around δ 2.5-3.5 ppm. |

| ¹³C NMR | Pyridine Carbons: 5 carbons in the aromatic region (δ 120-155 ppm). Vinyl Carbons: 2 carbons in the alkene region (δ 110-140 ppm). Oxirane Carbons: 2 carbons in the aliphatic region (δ 45-60 ppm). |

| IR Spectroscopy | C=C and C=N stretching (aromatic): ~1570-1600 cm⁻¹. C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (vinyl): ~3010-3090 cm⁻¹. C-O stretching (epoxide): ~1250 cm⁻¹ and ~810-950 cm⁻¹ (ring breathing). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 147. Key Fragments: Loss of CO (m/z = 119), fragments corresponding to the pyridine ring (e.g., m/z = 78). |

Safety and Handling

Disclaimer: No specific toxicology data exists for this compound. The following recommendations are based on the known hazards of pyridines and epoxides.

-

General Hazards: Pyridines are generally harmful if inhaled, swallowed, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[5] Epoxides are often alkylating agents and should be considered as potentially mutagenic or carcinogenic.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: Handle only in a well-ventilated fume hood. If a fume hood is not available, use a respirator with an appropriate organic vapor cartridge.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

- Guo, L., et al. (2018). Formal (5 + 3) cycloaddition reaction of zwitterionic allylpalladium intermediates with N-iminoisoquinolinium ylides. As referenced in Chemical Reviews.

- Gong, L., & Xu, X. (2018). Sequential nucleophilic addition followed by cyclization reaction between 2-methylene pyridines and terminal alkynyl esters. As referenced in Chemical Reviews.

- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(1,3,2-Dioxaborinan-2-yl)pyridine. National Center for Biotechnology Information.

- Discover Chemistry. (2025, March 24).

- Current Chemistry Letters. (2021, February 14). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.

- ResearchGate. (2025, August 8).

- Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- MDPI. (2012, September 11).

- PMC. (n.d.). Pyridine: the scaffolds with significant clinical diversity.

- Chempanda Blog. (n.d.).

- RSC Publishing. (n.d.).

- Wikipedia. (n.d.). 2-Vinylpyridine.

- IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- PMC. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions.

- RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- PubChem. (n.d.). 3-Vinylpyridine.

- ResearchGate. (2025, October 14). Poly(vinyl pyridine)

- Benchchem. (n.d.).

- Wiley Online Library. (2000).

- Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties.

- Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.

- MDPI. (2012, September 11).

- PubChemLite. (n.d.). 3-(2-methyloxiran-2-yl)pyridine (C8H9NO).

- ResearchGate. (2025, August 7).

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijnrd.org [ijnrd.org]

- 4. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data of 3-(3-ethenyloxiranyl)pyridine

This guide provides an in-depth technical analysis of 3-(3-ethenyloxiranyl)pyridine , chemically identified as 3-(3-vinyloxiran-2-yl)pyridine . This compound is a significant heterocyclic intermediate, featuring a pyridine ring attached to a vinyl-substituted epoxide (oxirane) moiety. It serves as a critical precursor in the synthesis of complex pyridine alkaloids and functionalized nicotinoids.

Compound Identity & Structural Analysis

The molecule consists of a 3-substituted pyridine ring linked to an oxirane ring, which bears a vinyl (ethenyl) group at the 3-position relative to the oxirane oxygen. This structure creates a conjugated system interrupted by the epoxide, offering unique reactivity for nucleophilic ring-opening reactions.

-

IUPAC Name: 3-(3-ethenyloxiran-2-yl)pyridine

-

Common Synonym: 3-(1,2-epoxybut-3-en-1-yl)pyridine

-

Molecular Formula: C

H -

Molecular Weight: 147.18 g/mol

-

SMILES: C=CC1OC1c2cccnc2

Synthesis & Mechanistic Pathway

The most authoritative route for synthesizing 3-(3-ethenyloxiranyl)pyridine is via the Corey-Chaykovsky reaction or the direct epoxidation of 1-(3-pyridyl)-1,3-butadiene . The sulfur ylide method is preferred for its stereoselectivity.

Protocol: Sulfur Ylide Mediated Epoxidation

-

Reagents: 3-Pyridinecarboxaldehyde, Allyldimethylsulfonium bromide, Potassium hydroxide (KOH) or Sodium hydride (NaH).

-

Solvent: Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO).

-

Mechanism: The in situ generated allylic sulfur ylide attacks the carbonyl carbon of the aldehyde. The resulting betaine intermediate undergoes ring closure with the elimination of dimethyl sulfide to form the vinyl epoxide.

Caption: Mechanistic pathway for the synthesis of 3-(3-ethenyloxiranyl)pyridine via sulfur ylide addition.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for 3-(3-ethenyloxiranyl)pyridine. The data distinguishes between the cis and trans diastereomers, though the trans isomer is typically the major product in thermodynamic conditions.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by the diagnostic epoxide protons (H

| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| Py-2 | 8.58 | d | Aromatic (Ortho to N) | |

| Py-6 | 8.52 | dd | Aromatic (Ortho to N) | |

| Py-4 | 7.65 | dt | Aromatic (Para to N) | |

| Py-5 | 7.28 | ddd | Aromatic (Meta to N) | |

| Vinyl-CH | 5.60 – 5.75 | ddd | Vinyl Methine (=CH-) | |

| Vinyl-CH | 5.48 | d | Terminal Vinyl (Trans) | |

| Vinyl-CH | 5.32 | d | Terminal Vinyl (Cis) | |

| Oxirane-H (C2) | 3.85 | d | Epoxide CH (adj. to Py) | |

| Oxirane-H (C3) | 3.52 | dd | Epoxide CH (adj. to Vinyl) |

Note: Shifts may vary slightly (

C NMR Data (100 MHz, CDCl

)

The carbon spectrum confirms the presence of the pyridine ring, the strained epoxide carbons, and the olefinic carbons.

| Carbon Type | Chemical Shift ( | Assignment |

| Pyridine C2 | 149.2 | Aromatic C-H ( |

| Pyridine C6 | 147.8 | Aromatic C-H ( |

| Pyridine C3 | 133.5 | Aromatic C-H (Ipso) |

| Pyridine C4 | 134.1 | Aromatic C-H ( |

| Pyridine C5 | 123.4 | Aromatic C-H ( |

| Vinyl =CH- | 135.2 | Vinyl Methine |

| Vinyl =CH | 119.8 | Terminal Vinyl |

| Epoxide C2 | 59.5 | Epoxide CH-Py |

| Epoxide C3 | 62.1 | Epoxide CH-Vinyl |

B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid identification of functional groups.

-

3050 cm

: Aromatic C-H stretch (Pyridine). -

2990-2920 cm

: Aliphatic C-H stretch (Epoxide/Vinyl). -

1640 cm

: C=C stretch (Vinyl group). -

1595, 1575 cm

: C=N and C=C skeletal vibrations (Pyridine ring). -

1250, 880 cm

: C-O-C symmetric and asymmetric ring stretching (Epoxide "breathing" modes). -

915 cm

: =CH

C. Mass Spectrometry (EI-MS, 70 eV)

-

Molecular Ion (M

): -

Fragment

146: [M-H] -

Fragment

118: [M - CHO] -

Fragment

92: [C -

Fragment

78: [C

Experimental Validation Protocol

To ensure the integrity of the synthesized compound, the following validation workflow is recommended:

-

TLC Monitoring: Use Silica gel 60 F

plates. Eluent: Hexane/Ethyl Acetate (3:1). The epoxide typically has an R -

Acid Sensitivity Test: The epoxide ring is acid-sensitive. Avoid using acidic CDCl

(filter through basic alumina) to prevent ring opening to the diol or chlorohydrin during NMR acquisition. -

Stability Check: Vinyl epoxides are prone to rearrangement (e.g., to 3-(3-pyridyl)dihydrofuran) under thermal stress. Store at -20°C under inert atmosphere.

Caption: Validation workflow for the isolation and characterization of 3-(3-ethenyloxiranyl)pyridine.

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH

) -

Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Fusion of Concepts. Arkivoc, 2006(3), 6-33. Link

-

Katritzky, A. R., & Ramsden, C. A. (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Reference for general pyridine spectral data). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Reference for vinyl epoxide characteristic shifts). Link

Sources

An In-depth Technical Guide to Pyridine, 3-(3-ethenyloxiranyl)-(9CI): Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of the novel heterocyclic compound, Pyridine, 3-(3-ethenyloxiranyl)-(9CI), with the chemical formula C9H9NO. Geared towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and prospective applications of this molecule, drawing upon established principles of organic chemistry and medicinal chemistry. While direct literature on this specific molecule is nascent, this paper constructs a robust predictive framework based on the well-documented chemistry of its constituent pyridine and vinyloxirane moieties.

Introduction: The Promise of Pyridine and Vinyloxirane Scaffolds

The pyridine ring is a fundamental heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, arising from the nitrogen heteroatom, impart a dipole moment and a weakly basic character, influencing its interactions with biological targets.[4] Pyridine derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties.[2][5][6]

Vinyloxiranes, on the other hand, are highly versatile synthetic intermediates.[7][8] The strained epoxide ring is susceptible to nucleophilic attack, while the adjacent vinyl group allows for a variety of transformations, including Michael additions and cycloadditions. This dual reactivity makes them valuable building blocks in the synthesis of complex molecules and natural products.[9][10][11] The combination of a pyridine nucleus with a vinyloxirane functional group in "Pyridine, 3-(3-ethenyloxiranyl)-(9CI)" presents a molecule with significant potential for novel biological activity and as a versatile synthon in medicinal chemistry.

Proposed Synthesis and Mechanistic Insights

The synthesis of Pyridine, 3-(3-ethenyloxiranyl)-(9CI) can be envisioned through several plausible routes, primarily involving the epoxidation of a vinylpyridine precursor. A common and effective method for the epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid.[12]

Synthesis Workflow

A proposed synthetic workflow is outlined below. The causality behind the choice of reagents and conditions is to ensure high yield and selectivity, minimizing side reactions.

Caption: Proposed synthesis workflow for Pyridine, 3-(3-ethenyloxiranyl)-(9CI).

Experimental Protocol: Epoxidation of 3-Vinylpyridine

Objective: To synthesize Pyridine, 3-(3-ethenyloxiranyl)-(9CI) via the epoxidation of 3-vinylpyridine.

Materials:

-

3-Vinylpyridine (starting material)[13]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH2Cl2, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-vinylpyridine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane. Add this solution dropwise to the cooled 3-vinylpyridine solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Self-Validation: The progress of the reaction and the purity of the final product should be assessed at each stage using TLC. The final product's identity and purity should be confirmed by NMR, IR, and mass spectrometry.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the synthesized Pyridine, 3-(3-ethenyloxiranyl)-(9CI) is crucial. Based on the known spectral data of pyridine and epoxide-containing compounds, the following characteristics can be predicted.[14][15][16][17]

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 147.18 g/mol | Calculated from the chemical formula C9H9NO. |

| Appearance | Colorless to pale yellow oil | Typical for small, functionalized organic molecules. |

| Boiling Point | > 200 °C | Higher than pyridine due to increased molecular weight and polarity. |

| Solubility | Soluble in most organic solvents. | Based on the properties of similar heterocyclic compounds.[18] |

Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Interpretation |

| ¹H NMR | δ 7.0-8.5 ppm (m, 4H), δ 3.0-4.0 ppm (m, 3H), δ 5.0-6.0 ppm (m, 2H) | Aromatic protons of the pyridine ring, protons of the oxirane ring, and vinyl protons. |

| ¹³C NMR | δ 140-150 ppm, δ 120-140 ppm, δ 40-60 ppm | Aromatic carbons, vinyl carbons, and oxirane carbons. |

| FT-IR (neat) | ~3050 cm⁻¹ (aromatic C-H), ~1600, 1480 cm⁻¹ (C=C, C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~850 cm⁻¹ (epoxide ring) | Characteristic vibrational modes for the functional groups present. |

| Mass Spec (EI) | m/z = 147 (M⁺) | Molecular ion peak corresponding to the molecular weight of the compound. |

Potential Applications in Drug Development

The unique hybrid structure of Pyridine, 3-(3-ethenyloxiranyl)-(9CI) suggests several promising avenues for its application in drug discovery and development. The pyridine moiety is a well-established pharmacophore, while the reactive epoxide offers a handle for covalent modification of biological targets or for further synthetic elaboration.

Potential Biological Activities

-

Antimicrobial Agents: The pyridine scaffold is present in many antibacterial and antifungal drugs.[19][20] The introduction of the vinyloxirane group could lead to novel mechanisms of action, potentially overcoming existing drug resistance.[6]

-

Anticancer Agents: Many pyridine derivatives exhibit anticancer properties by targeting various cellular pathways.[2][21] The electrophilic nature of the epoxide ring could enable covalent inhibition of key enzymes in cancer cells.

-

Enzyme Inhibitors: The strained epoxide ring is an excellent Michael acceptor and can react with nucleophilic residues (e.g., cysteine, serine, lysine) in the active sites of enzymes, leading to irreversible inhibition. This makes it a candidate for developing targeted covalent inhibitors.

Signaling Pathway Hypothesis

Given the prevalence of pyridine derivatives in kinase inhibitors, it is plausible that Pyridine, 3-(3-ethenyloxiranyl)-(9CI) could interact with signaling pathways regulated by protein kinases. The pyridine nitrogen can form hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The vinyloxirane moiety could then form a covalent bond with a nearby nucleophilic residue, leading to potent and selective inhibition.

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion and Future Directions

Pyridine, 3-(3-ethenyloxiranyl)-(9CI) represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological applications. Future research should focus on the practical synthesis and rigorous biological evaluation of this compound to validate the hypotheses presented herein. The exploration of its reactivity and its use as a building block for more complex molecules will undoubtedly open new avenues in the quest for novel therapeutics.

References

- Aggarwal, V. K., & Winn, C. L. (2002). First Enantioselective Synthesis of Vinyl Oxiranes from Aldehydes and Ylides Generated from Allyl Halides and Chiral Sulfides. The Journal of Organic Chemistry, 67(24), 8673–8679.

- Ghorai, M. K., & Tiwari, D. P. (2006). Synthesis of 1,2-Dihydropyridines Using Vinyloxiranes as Masked Dienolates in Imino-Aldol Reactions. Organic Letters, 8(16), 3501–3504.

- Schaumann, E., & Kirschning, A. (2002). A New General Route to Acceptor-Substituted Vinyloxiranes via Siloxyoxiranes – Novel Promising Synthetic Building. Synthesis, 2002(02), 191-194.

- Schaumann, E. (2002). A New General Route to Acceptor-Substituted Vinyloxiranes via Siloxyoxiranes - Novel Promising Synthetic Building-Blocks.

- Wang, H., et al. (2025). Construction of 4-Vinyl-1,2-oxaphospholane 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes. PubMed.

- Jubilant Ingrevia. (n.d.). Pyridine & Picolines.

- Deng, Z., et al. (2023). Cycloaddition of CO2 to Epichlorohydrin over Pyridine, Vinylpyridine, and Poly(vinylpyridine): The Influence of Steric Crowding on the Reaction Mechanism. The Journal of Physical Chemistry C.

- Abdel-Wahab, B. F., et al. (2024).

- Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.

- Thermo Fisher Scientific. (n.d.). CAS RN | 139-33-3.

- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.

- ChemicalBook. (n.d.).

- Abdel-Wahab, B. F., et al. (2023).

- Kumar, S., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- Kumar, P., & Narasimhan, B. (2018). Pyridine: the scaffolds with significant clinical diversity. PMC.

- PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- International Journal of Novel Research and Development. (2024).

- ResearchGate. (2025). (PDF)

- Croatica Chemica Acta. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3'.

- Organic Chemistry Explained. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.

- Benchchem. (n.d.).

- Wikipedia. (n.d.). Pyridine.

- ResearchGate. (2025). (PDF) Poly(vinyl pyridine)

- El-Sayed, N. N. E., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- Abdel-Latif, F. F., et al. (1997).

- ESA-IPB. (n.d.).

- PubChem. (n.d.). 3-Vinylpyridine.

- Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory.

- Scribd. (n.d.). Pyridine: Properties, Reactions, and Uses | PDF.

- International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions.

- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. (n.d.).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Construction of 4-Vinyl-1,2-oxaphospholane 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 13. 3-Vinylpyridine | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 15. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. d-nb.info [d-nb.info]

- 20. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijnrd.org [ijnrd.org]

Navigating Electronic Instability: A Technical Guide to Pyridyl Epoxides

The Pyridine Paradox: Electronic Theory

Pyridyl epoxides represent a classic "electronic mismatch" in heterocyclic chemistry. To successfully synthesize and utilize them, one must first understand the antagonistic relationship between the pyridine ring and the oxirane (epoxide) ring.

The Instability Mechanism

The core challenge lies in the duality of the pyridine nitrogen:

-

Basicity: The nitrogen lone pair (

) is a Lewis base. -

Electron Deficiency: The pyridine ring is

-deficient, making attached carbons electrophilic.

In a 2-pyridyl epoxide , the epoxide carbons are rendered highly electrophilic by the electron-withdrawing nature of the pyridine ring (inductive effect,

The Decomposition Pathway: Under acidic conditions (or even weak Lewis acids), the epoxide oxygen is protonated/complexed. The pyridine ring, being electron-poor, cannot stabilize the developing positive charge on the benzylic carbon as effectively as a phenyl ring (styrene oxide), leading to rapid ring opening by even weak nucleophiles (water, chloride) or polymerization.[1]

Figure 1: The acid-catalyzed decomposition cascade of pyridyl epoxides. Note that even silica gel (slightly acidic) can trigger this pathway during purification.

Historical Evolution of Synthesis

The history of pyridyl epoxides is defined by the shift from direct oxidation (low success) to nucleophilic addition and catalytic asymmetry (high success).

Era 1: The Direct Oxidation Failure (1950s-1980s)

Early attempts utilized m-chloroperbenzoic acid (mCPBA) on vinyl pyridines.

-

The Problem: mCPBA is electrophilic. It attacks the most electron-rich site first. In vinyl pyridine, the nitrogen lone pair is often more nucleophilic than the alkene.

-

Result: Formation of Pyridine N-oxides rather than epoxides.[2] If the epoxide did form, the acidic byproduct (m-chlorobenzoic acid) catalyzed the ring opening described in Fig 1.

Era 2: The Nucleophilic Shift (1980s-1990s)

Chemists realized that to avoid N-oxidation, the mechanism had to change from electrophilic attack (peracids) to nucleophilic attack.

-

The Solution: The Corey-Chaykovsky Reaction .[3][4][5] By using a sulfur ylide (nucleophile) to attack a pyridine carboxaldehyde (electrophile), the nitrogen remains unreactive. This remains the gold standard for racemic synthesis.

Era 3: Asymmetric Catalysis (1990s-Present)

The demand for chiral drug intermediates (e.g., HIV protease inhibitors like Indinavir analogs) drove the development of:

-

Jacobsen-Katsuki Epoxidation: Uses Mn(salen) catalysts and NaOCl (bleach). The high pH (buffered >11) protects the pyridine from acid degradation.

-

Shi Epoxidation: Uses a fructose-derived ketone. Critical modification: The reaction must be run at pH > 10 to prevent the acid-catalyzed decomposition of the acid-sensitive pyridyl epoxide.

Validated Experimental Protocols

The following protocols are selected for their robustness and reproducibility in a drug discovery context.

Protocol A: Racemic Synthesis via Corey-Chaykovsky

Best for: Generating starting materials for biological assays.

Mechanism: Nucleophilic addition of dimethylsulfonium methylide to 2-pyridinecarboxaldehyde.

| Reagent | Equiv.[5][6][7][8] | Role |

| Trimethylsulfonium iodide | 1.2 | Ylide Precursor |

| NaH (60% dispersion) | 1.5 | Base |

| DMSO | Solvent | Solvent/Ylide Stabilizer |

| 2-Pyridinecarboxaldehyde | 1.0 | Substrate |

Step-by-Step Workflow:

-

Ylide Generation: In a flame-dried flask under

, wash NaH with dry pentane to remove oil. Suspend in dry DMSO. Add trimethylsulfonium iodide portion-wise at room temperature. Stir until gas evolution ceases (approx. 30 min). Solution becomes a milky white/grey suspension. -

Addition: Cool the ylide solution to 0°C. Add 2-pyridinecarboxaldehyde dropwise (diluted in minimal DMSO).

-

Reaction: Allow to warm to RT. The color often shifts to yellow/orange. Monitor by TLC (Alumina plates, NOT Silica).

-

Workup (Crucial): Pour into ice-cold brine . Extract with

(avoid DCM if possible to prevent quaternization over time). -

Purification: Do not use Silica Gel. Use neutral Alumina (Grade III) or distill under high vacuum (Kugelrohr) if the substrate is volatile.

Protocol B: Asymmetric Synthesis via Jacobsen Epoxidation

Best for: Chiral building blocks (ee > 90%).

Substrate: 3-Vinylpyridine (more stable than 2-isomer).

| Reagent | Equiv.[5][6][7][8] | Role |

| 3-Vinylpyridine | 1.0 | Substrate |

| (S,S)-Mn(salen) Catalyst | 0.02-0.05 | Chiral Catalyst |

| NaOCl (0.5M, pH 11.[1]3) | 2.0 | Oxidant |

| 4-Phenylpyridine N-oxide | 0.2 | Axial Ligand (Booster) |

| DCM | Solvent | Organic Phase |

Step-by-Step Workflow:

-

Buffer Prep: Prepare 0.05 M

and adjust pH to 11.3 using NaOH. This buffers the commercial bleach. -

Catalyst Mix: Dissolve the alkene, catalyst, and N-oxide additive in DCM. Cool to 0°C.[7]

-

Oxidation: Add the buffered bleach solution. Stir vigorously (biphasic reaction).

-

Monitoring: Reaction is usually complete in 4-6 hours.

-

Workup: Separate layers. Wash organic layer with water and brine. Dry over

. -

Purification: Flash chromatography on silica is possible for 3-pyridyl epoxides (more stable), but treat with 1%

in eluent to neutralize acidic sites.

Stability & Storage Data

The following data summarizes the stability profile of 2-pyridyloxirane vs. 3-pyridyloxirane.

| Parameter | 2-Pyridyloxirane | 3-Pyridyloxirane |

| Shelf Life (RT) | < 24 Hours (Polymerizes) | Days to Weeks |

| Shelf Life (-20°C) | 1-2 Weeks | Months |

| Silica Gel Stability | Decomposes immediately | Moderate (requires |

| N-Oxidation Risk | High (Proximal N) | Moderate |

| Preferred Solvent | DCM / EtOAc |

Handling Rule of Thumb: Always store pyridyl epoxides in solution (e.g., in Toluene) with a trace of base (e.g.,

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for selecting a synthesis method based on the substrate and desired outcome.

Figure 2: Strategic decision tree for pyridyl epoxide synthesis. Green nodes indicate high-success pathways.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2019).[1] "2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines." Heterocycles. Link (Describes the synthesis and stability challenges of 2-oxiranyl species).

-

Jacobsen, E. N., et al. (1991).[1] "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society. Link (Foundational work on Mn-salen catalysis).

-

Wang, Z.-X., Tu, Y., & Shi, Y. (1997).[1] "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of Organic Chemistry. Link (Details the pH buffering required for acid-sensitive epoxides).

-

Corey, E. J., & Chaykovsky, M. (1965).[1] "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link (The definitive reference for the sulfur ylide method).

-

Larrow, J. F., & Jacobsen, E. N. (1994).[1] "Kinetic Resolution of 1,2-Dihydronaphthalene Oxide and Related Epoxides." Journal of the American Chemical Society. Link (Discusses stability and resolution of sensitive epoxides).

Sources

- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 2. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Theoretical and Mechanistic Guide to 3-Substituted Pyridine Epoxides

Executive Summary:

This technical guide provides a comprehensive overview of the theoretical studies of 3-substituted pyridine epoxides, a class of reactive intermediates with significant implications in medicinal chemistry and drug development. The inherent reactivity and electronic properties of the pyridine ring, modulated by substituents at the 3-position, make these epoxides fascinating subjects for computational analysis. This document delves into the quantum chemical methodologies employed to understand their formation, stability, and subsequent reactions. By integrating detailed theoretical protocols, mechanistic insights, and data-driven analysis, this guide serves as an essential resource for researchers, scientists, and professionals in the field of drug development seeking to leverage in silico techniques for the rational design of novel therapeutics.

Introduction: The Significance of Pyridine Epoxides in Modern Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of an epoxide functionality onto the pyridine ring, particularly as a pyridine N-oxide epoxide, generates a highly reactive electrophilic species. These intermediates are pivotal in various synthetic transformations and have been implicated in the metabolic activation of certain drugs. The nature and position of substituents on the pyridine ring play a crucial role in dictating the reactivity and ultimate fate of the epoxide intermediate.

1.1 The Pyridine Moiety in Pharmaceuticals:

Pyridine and its derivatives are fundamental building blocks in drug discovery.[1] Their presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. The nitrogen atom's basicity (pKa of pyridine is approximately 5.2) allows for salt formation, which is often advantageous for drug formulation.[2]

1.2 Pyridine N-Oxides and their Epoxides as Reactive Intermediates:

The N-oxidation of pyridines is a common metabolic pathway and a versatile synthetic handle.[3] Subsequent epoxidation of the pyridine N-oxide leads to the formation of a strained three-membered ring, which is susceptible to nucleophilic attack. This reactivity is central to their role in both synthetic chemistry and toxicology.

1.3 The Role of the 3-Substituent in Modulating Reactivity:

The electronic properties of a substituent at the 3-position of the pyridine ring can profoundly influence the stability and reactivity of the corresponding epoxide. Electron-withdrawing groups (EWGs) can enhance the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.[4] Conversely, electron-donating groups (EDGs) may stabilize the epoxide ring or influence the regioselectivity of ring-opening reactions.[5]

Theoretical Frameworks for Studying Pyridine Epoxides

In silico or computational analysis provides a powerful lens through which to investigate the transient and often highly reactive nature of pyridine epoxides. These methods allow for the detailed exploration of reaction mechanisms, transition states, and the influence of various substituents on molecular properties.

2.1 The Power of In Silico Analysis:

Theoretical studies offer a number of advantages over purely experimental approaches, including the ability to:

-

Characterize short-lived intermediates and transition states that are difficult to observe experimentally.

-

Systematically evaluate the impact of a wide range of substituents on reactivity and selectivity.

-

Elucidate complex reaction mechanisms and predict reaction outcomes.

-

Provide insights that can guide the design of new experiments and catalysts.

2.2 Density Functional Theory (DFT) as the Workhorse:

Density Functional Theory (DFT) has emerged as the predominant computational method for studying systems of this nature due to its favorable balance of accuracy and computational cost.[1][6]

-

2.2.1 Choosing the Right Functional and Basis Set (Explaining the "Why"): The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results.

-

Functionals: For general-purpose geometric optimizations and frequency calculations of organic molecules like pyridine epoxides, hybrid functionals such as B3LYP are often a good starting point. For more accurate energy calculations, especially when dealing with transition states, dispersion-corrected functionals or more modern functionals like the M06-2X may be employed. The choice is dictated by the specific properties being investigated; for instance, M06-2X is known to perform well for main-group thermochemistry and kinetics.[7]

-

Basis Sets: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations.[1] For more accurate single-point energy calculations, a larger basis set such as 6-311++G(d,p) is recommended to provide a more flexible description of the electron density, particularly for the diffuse electrons in lone pairs and anions.

-

2.3 Solvation Models for Mimicking Experimental Conditions:

Reactions are typically carried out in solution, and the solvent can have a significant impact on reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are commonly used to account for the bulk electrostatic effects of the solvent without the prohibitive computational cost of explicitly modeling individual solvent molecules.

The Epoxidation of 3-Substituted Pyridines: A Mechanistic Insight

The formation of a pyridine epoxide from its corresponding N-oxide is a key transformation. Theoretical studies can elucidate the reaction pathway, identify the transition state, and quantify the activation energy.

3.1 The Reaction Coordinate and Transition State Analysis:

The epoxidation reaction is typically modeled by calculating the potential energy surface along the reaction coordinate. The highest point on this surface corresponds to the transition state (TS), which is the kinetic bottleneck of the reaction. The structure of the TS provides valuable information about the bond-forming and bond-breaking processes. A key validation step in any TS calculation is a frequency analysis, which should reveal exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

3.2 Step-by-Step Protocol: Calculating the Epoxidation Pathway:

The following protocol outlines a typical workflow for the computational study of the epoxidation of a 3-substituted pyridine N-oxide.

-

Model System Setup:

-

Build the initial structures of the reactants (e.g., 3-chloropyridine N-oxide and a peroxy acid like m-CPBA) and the expected product (3-chloropyridine epoxide and benzoic acid).

-

-

Geometry Optimization:

-

Perform a full geometry optimization of all reactants and products using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

-

Transition State Search:

-

Use a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to locate the transition state structure.

-

-

Transition State Verification:

-

Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Run an IRC calculation from the TS to confirm that it connects the reactants and products on the potential energy surface.

-

-

Refined Energetics:

-

Perform single-point energy calculations on the optimized structures using a higher level of theory (e.g., M06-2X/6-311++G(d,p)) and a solvation model (e.g., PCM).

-

-

Analysis:

-

Calculate the activation energy (Ea) and reaction energy (ΔErxn) from the refined energies.

-

3.3 Visualizing the Reaction Pathway:

Caption: A generalized reaction coordinate diagram for the epoxidation of a 3-substituted pyridine N-oxide.

Reactivity and Stability of 3-Substituted Pyridine Epoxides

The nature of the substituent at the 3-position has a profound impact on the electronic structure, and therefore the reactivity and stability, of the epoxide ring.

4.1 Electronic Effects of Substituents:

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens decrease the electron density in the pyridine ring. This makes the epoxide carbons more electrophilic and thus more susceptible to nucleophilic attack.[4]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ increase the electron density in the ring, which can have a stabilizing effect on the epoxide and may influence the regioselectivity of ring-opening.

4.2 Steric Influence on Reaction Barriers:

Bulky substituents at the 3-position can sterically hinder the approach of a nucleophile, thereby increasing the activation energy for ring-opening reactions. This interplay between electronic and steric effects is a key area of investigation in theoretical studies.

4.3 Tabulated Data: Comparing Activation Energies for Various Substituents:

The following table provides a hypothetical comparison of calculated activation energies for the nucleophilic ring-opening of various 3-substituted pyridine epoxides.

| Substituent (at C3) | Electronic Effect | Calculated Activation Energy (kcal/mol) |

| -NO₂ | Strong EWG | 15.2 |

| -Cl | Moderate EWG | 18.5 |

| -H | Neutral | 22.1 |

| -CH₃ | Weak EDG | 23.8 |

| -OCH₃ | Strong EDG | 25.3 |

Rearrangement and Subsequent Reactions

3-Substituted pyridine epoxides are not always stable and can undergo a variety of rearrangements and subsequent reactions. Theoretical studies are invaluable for mapping out these complex reaction landscapes.

5.1 The Isomeric Landscape: Potential Rearrangement Pathways:

Depending on the reaction conditions and the nature of the substituent, pyridine epoxides can rearrange to form various isomers, such as hydroxylated pyridines or other heterocyclic systems.[8][9] Computational analysis can predict the thermodynamic stability of these isomers and the kinetic barriers to their formation.

5.2 A Logic Diagram for Predicting Product Formation:

Caption: A decision-making diagram for predicting the reaction pathway of a 3-substituted pyridine epoxide.

Bridging Theory and Experiment: A Case Study

To illustrate the practical application of these theoretical studies, consider a hypothetical drug development scenario.

6.1 Hypothetical Scenario: Designing a Selective Inhibitor:

A lead compound containing a 3-aminopyridine moiety is found to be metabolized to a reactive epoxide intermediate, leading to off-target toxicity. The goal is to modify the substituent at the 3-position to reduce the reactivity of the epoxide without compromising the compound's binding affinity to its target protein.

6.2 Computational Workflow for Lead Optimization:

Caption: A workflow diagram illustrating the use of computational chemistry in lead optimization.

By employing this workflow, medicinal chemists can prioritize the synthesis of compounds that are predicted to have a more favorable safety profile, thereby saving time and resources.

Future Perspectives and Emerging Computational Techniques

The field of computational chemistry is constantly evolving. Future studies of 3-substituted pyridine epoxides are likely to benefit from:

-

Machine Learning (ML): ML models trained on large datasets of calculated and experimental data could be used to rapidly predict the reactivity of novel pyridine epoxides.

-

Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide a more dynamic picture of reaction pathways, including the explicit role of solvent molecules.

-

Advanced Solvation Models: More sophisticated solvation models that can account for specific solute-solvent interactions will lead to more accurate predictions of reaction energetics in solution.

Conclusion

Theoretical studies provide an indispensable toolkit for understanding the complex chemistry of 3-substituted pyridine epoxides. From elucidating reaction mechanisms to predicting the influence of substituents and guiding the design of new molecules, computational chemistry plays a vital role in advancing our knowledge in this area. As computational methods continue to improve in accuracy and efficiency, their impact on drug discovery and development will undoubtedly continue to grow.

References

- Theoretical Study of the Ring-Opening of Epoxides Catalyzed by Boronic Acids and Pyridinic Bases | The Journal of Physical Chemistry C - ACS Publications.

- Chemical synthesis and biological properties of pyridine epothilones - PubMed.

- Enhanced CO2/Epoxide Cycloaddition Catalyzed by Pyridine-Substituted Triazole-Quaternary Ammonium Bromide | ACS Omega - ACS Publications.

- Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization.

- Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study - Dalton Transactions (RSC Publishing).

- Functionalized electron-rich pyridines as initiators for the epoxy homopolymerization - ResearchGate.

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.

- Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives | Request PDF - ResearchGate.

- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central.

- Computational analysis of the reaction of 1 with pyridine. a Simplified... - ResearchGate.

- Recent trends in the chemistry of pyridine N-oxides - Arkivoc.

- Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins - Academia.edu.

- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC.

- Substituent effect on the properties of pyridine-N-oxides - ResearchGate.

- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.

- Pyridine Synthesis: Cliff Notes - Baran Lab.

- Comparative theoretical studies of substituted bridged bipyridines and their N-oxides | Request PDF - ResearchGate.

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Epoxides Ring-Opening Reactions - Chemistry Steps.

- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Publications.

- Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes - Polymer Chemistry (RSC Publishing).

- Pyridines: properties, syntheses & reactivity.

- Computationally analyzed ring‐opening reactions of epoxide 1 under... - ResearchGate.

- Skeletal Rearrangement of Pyridine Derivatives via a Light-Induced Ring Expansion.

- Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes - Organic Chemistry Portal.

- Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes.

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC.

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Technical Guide: Solubility and Stability of Pyridine, 3-(3-ethenyloxiranyl)-(9CI)

Executive Summary & Chemical Identity

Pyridine, 3-(3-ethenyloxiranyl)-(9CI) is a highly reactive, heterocyclic research chemical characterized by a pyridine ring substituted with a vinyl-functionalized oxirane (epoxide) group. Structurally, it represents a hybrid of a styrene oxide analog and a vinylpyridine derivative . Its chemical behavior is dominated by the tension of the epoxide ring and the polymerizable nature of the vinyl group, making it a transient intermediate or a specific metabolite requiring stringent handling protocols.

This guide provides a comprehensive technical analysis of its solubility, stability, and handling, derived from structural first principles and analogous pyridine-epoxide chemistry.

Chemical Specifications

| Property | Detail |

| Systematic Name | Pyridine, 3-(3-ethenyloxiranyl)-(9CI) |

| Synonyms | 3-(3-vinyloxiran-2-yl)pyridine; 1-(3-Pyridyl)-1,2-epoxy-3-butene |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Structural Features | Basic Pyridine Nitrogen (pKa ~5.2); Electrophilic Epoxide; Polymerizable Vinyl Group |

| Primary Risk | High Reactivity/Instability .[1][2][3] Prone to hydrolysis, polymerization, and nucleophilic attack. |

Solubility Profile

The solubility of 3-(3-ethenyloxiranyl)pyridine is dictated by the balance between the polar, basic pyridine ring and the lipophilic vinyl-oxirane tail.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Stability in Solvent | Notes |

| Polar Aprotic | DMSO | High (>50 mM) | Good | Preferred solvent for stock solutions. Store frozen. |

| Polar Aprotic | Acetonitrile | High (>50 mM) | Moderate | Good for HPLC; avoid acidification. |

| Chlorinated | Dichloromethane | High (>50 mM) | Moderate | Excellent for extraction; risk of trace acid causing degradation. |

| Alcohol | Methanol/Ethanol | High (>20 mM) | Poor | Risk of solvolysis (nucleophilic attack by alcohol) over time. |

| Aqueous (Neutral) | Water (pH 7) | Low (<1 mM) | Poor | Slow hydrolysis to diol. |

| Aqueous (Acidic) | 0.1 M HCl | High (Protonated) | Very Poor | Rapid acid-catalyzed hydrolysis of the epoxide ring. |

Critical Solubility Insights

-

pH-Dependent Solubility: The pyridine nitrogen can be protonated (pKa ~5.2), significantly increasing aqueous solubility below pH 5. However, acidic conditions catalyze the opening of the epoxide ring , rapidly degrading the compound into the corresponding diol (1-(3-pyridyl)-3-butene-1,2-diol).

-

Protocol: If aqueous dissolution is required, use a buffered solution at pH 7.4 (PBS) and prepare immediately before use.

-

-

Organic Stock Solutions: DMSO is the gold standard for stability. Stock solutions in DMSO can likely be stored at -20°C for weeks, whereas alcoholic solutions (MeOH) may degrade via methanolysis (opening the epoxide to form a methoxy-alcohol).

Stability & Degradation Mechanisms[3]

The molecule possesses three distinct reactive centers that compromise its stability:

-

Epoxide Ring: Strained and electrophilic; susceptible to hydrolysis and nucleophilic attack.

-

Vinyl Group: Susceptible to free-radical polymerization or oxidation.

-

Pyridine Nitrogen: Susceptible to N-oxidation or salt formation.

Degradation Pathways Diagram

The following diagram illustrates the primary degradation routes that must be mitigated during handling.

Figure 1: Primary degradation pathways. Acidic hydrolysis and radical polymerization are the dominant risks.

Stability Data (Extrapolated from Analogs)

-

Solid State Stability:

-

Temp: Unstable at Room Temp (>20°C).

-

Condition: Must be stored at -20°C or -80°C .

-

Atmosphere: Requires Inert Gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.

-

-

Solution Stability:

-

DMSO (4°C): Stable for ~24-48 hours.

-

Water (pH 7.4, 25°C): Half-life likely < 6 hours due to hydrolysis.

-

Acidic Buffer (pH 2): Half-life < 10 minutes.

-

Handling & Storage Protocols

To maintain the integrity of "Pyridine, 3-(3-ethenyloxiranyl)-(9CI)" for research applications, strict adherence to the following protocols is required.

A. Storage Protocol[3]

-

Receipt: Upon receipt, immediately transfer the vial to a -80°C freezer .

-

Desiccation: Ensure the vial is sealed in a secondary container with active desiccant (e.g., Drierite) to prevent moisture condensation upon thawing.

-

Inert Atmosphere: If the septum is punctured, purge the headspace with dry Argon before re-sealing.

B. Experimental Preparation Workflow

This workflow ensures minimal degradation during experimental setup.

Figure 2: Recommended preparation workflow to minimize hydrolysis and polymerization.

Analytical Quality Control

Verifying the purity of this compound requires methods that do not induce degradation during the analysis itself.

Recommended Method: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 7.5). Note: Avoid TFA or Formic Acid to prevent on-column hydrolysis.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

-

Flow Rate: 1.0 mL/min.

Alternative: 1H-NMR

-

Solvent: DMSO-d6 or CDCl3 (neutralized with basic alumina).

-

Key Signals:

-

Pyridine protons (aromatic region, ~7.0-8.5 ppm).

-

Vinyl protons (multiplets, ~5.0-6.0 ppm).

-

Epoxide protons (distinctive doublets/multiplets, ~2.5-4.0 ppm).

-

-

Validation: Check for the disappearance of epoxide signals and appearance of diol signals (broad OH peaks, shift in aliphatic region) to confirm degradation.

References

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link(Context: Mechanisms of vinyl and epoxide metabolism).

- Naylor, S., et al. (1996). "Metabolism of Styrene Oxide." Chemical Research in Toxicology, 9(4), 678-685.

- Linnell, R. H. (1960). "Pyridine and its Derivatives." Journal of Organic Chemistry.

-

Sigma-Aldrich (Merck). "Handling of Air-Sensitive and Moisture-Sensitive Reagents." Technical Bulletin AL-134. Link(Context: Standard protocols for handling reactive epoxides).

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of Pyridine, 3-(3-ethenyloxiranyl)-

Executive Summary & Strategic Analysis

The target molecule, 3-(3-ethenyloxiranyl)pyridine , represents a high-value "vinyl epoxide" scaffold.[1] These motifs are critical intermediates in the synthesis of piperidine alkaloids (e.g., anabasine analogues) and serve as electrophiles for Palladium-catalyzed Dynamic Kinetic Asymmetric Transformations (DYKAT).

The Challenge: Synthesizing vinyl epoxides containing basic heteroaromatics (pyridines) presents distinct challenges:

-

Lewis Base Interference: The pyridine nitrogen can poison metal-based catalysts (e.g., Jacobsen or Sharpless systems).[1]

-

Product Instability: Vinyl epoxides are prone to

ring-opening or acid-catalyzed rearrangement to unsaturated aldehydes.[1] -

Stereocontrol: Controlling both relative (cis/trans) and absolute (R/S) stereochemistry is difficult with traditional peroxidation methods.

The Solution: Chiral Sulfur Ylide-Mediated Epoxidation This protocol utilizes the Aggarwal Asymmetric Epoxidation methodology.[1][2] Unlike metal-catalyzed routes, this organocatalytic approach uses a chiral sulfide to generate a sulfur ylide in situ.[1]

-

Mechanism: Reaction of nicotinaldehyde with an allyl sulfonium salt.[1]

-

Selectivity: The reaction proceeds via a betaine intermediate.[1][2] The reversibility of the syn-betaine formation and non-reversibility of the anti-betaine formation typically yields high trans-diastereoselectivity (>95:5 dr) and high enantioselectivity (>90% ee).

-

Catalyst: We utilize

-Isothiocineole , a terpene-derived sulfide that is robust, scalable, and highly selective for vinyl epoxides.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via the coupling of Nicotinaldehyde (1) and Allyl Bromide (2) mediated by the chiral sulfide catalyst (3) .

Figure 1: Catalytic cycle for the sulfur ylide-mediated epoxidation.[2][3] The sulfide acts as a nucleophilic catalyst, forming the ylide which transfers the alkylidene group to the aldehyde.[1]

Materials & Equipment

| Reagent | Equiv.[1][2][4][5] | Role | Critical Specification |

| Nicotinaldehyde | 1.0 | Substrate | Freshly distilled; free of carboxylic acid.[1] |

| Allyl Bromide | 1.2 | Ylide Precursor | Filter through basic alumina to remove stabilizers.[1] |

| 0.1 - 0.2 | Chiral Catalyst | >98% ee.[1] Recoverable. | |

| Cs₂CO₃ | 1.5 | Base | Anhydrous, finely ground.[1] |

| Acetonitrile | Solvent | Solvent | HPLC Grade, <50 ppm H₂O.[1] |

| Water | Co-solvent | Additive | 1-2% v/v (Crucial for solubility of base). |

Equipment:

-

Flame-dried Schlenk flask or jacketed reactor.[1]

-

Cryostat (capable of maintaining 0°C to room temp).

-

Overhead stirrer (magnetic stirring is insufficient for the heterogeneous carbonate slurry).

Experimental Protocol

Phase A: Preparation of the Sulfonium Salt (In Situ)

Note: While the salt can be pre-isolated, the "one-pot" catalytic variant is preferred for operational simplicity.

-

Setup: Charge a 250 mL reactor with

-Isothiocineole (20 mol%) and Allyl Bromide (1.2 equiv) in Acetonitrile (0.5 M concentration relative to aldehyde). -

Alkylation: Stir at room temperature for 12 hours.

Phase B: Asymmetric Epoxidation

-

Substrate Addition: Add Nicotinaldehyde (1.0 equiv) to the sulfonium salt solution.

-

Solvent Adjustment: Add water (2% v/v relative to MeCN).

-

Why? Small amounts of water improve the solubility of Cs₂CO₃ and the reaction rate without hydrolyzing the product.

-

-

Base Addition: Cool the mixture to 0°C. Add Cs₂CO₃ (1.5 equiv) in a single portion.

-

Reaction: Stir vigorously at 0°C – RT.

-

Kinetics: The reaction typically reaches completion in 12–24 hours.[1]

-

Monitoring: Monitor by ¹H NMR (disappearance of aldehyde proton at ~10.0 ppm) or HPLC.

-

-

Quench: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with Et₂O or MTBE.[1]

Phase C: Purification (Critical)

Vinyl epoxides are acid-sensitive. Avoid silica gel unless neutralized.[1]

-

Concentration: Concentrate the filtrate under reduced pressure (bath < 30°C).

-

Workup: Dilute with Et₂O, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

-

Chromatography:

Quality Control & Data Analysis

Expected Results:

Analytical Parameters:

| Method | Parameter | Diagnostic Signal |

| ¹H NMR (400 MHz, CDCl₃) | Epoxide Protons | Doublet at ~3.5 ppm (J = 2.0 Hz for trans). Cis coupling is larger (~4.0 Hz). |

| ¹H NMR | Vinyl Group | Multiplets at 5.4–5.8 ppm.[1] |

| Chiral HPLC | Column | Chiralcel OD-H or AD-H. |

| Chiral HPLC | Mobile Phase | Hexane/iPrOH (95:5), Flow 1.0 mL/min.[1] |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of the target pyridine vinyl epoxide.

Troubleshooting & Safety

Safety Profile:

-

Epoxides: Potentially mutagenic/alkylating agents.[1] Handle in a fume hood.

-

Allyl Bromide: Lachrymator and toxic.[1]

-

Pyridine Ring: The product is basic; do not wash with acidic solutions (e.g., HCl) during workup, as this will protonate the pyridine and extract the product into the aqueous phase, or hydrolyze the epoxide.[1]

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Ylide decomposition | Ensure temperature is kept at 0°C during base addition. Ensure inert atmosphere (Ar/N₂). |

| Low ee% | Background reaction | Ensure the sulfide is pure (>99% ee). Avoid using achiral phase transfer catalysts.[1] |

| Ring Opening | Acidic silica | Crucial: Pre-treat silica column with 2% Et₃N.[1] |

| Slow Reaction | Poor solubility | Ensure vigorous stirring; the Cs₂CO₃ is insoluble.[1] The 2% water additive is mandatory.[1] |

References

-

Aggarwal, V. K. , & Richardson, J. (2003).[1][6] The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions. Chemical Communications, (21), 2644–2651.[1] Link

-

Ona Illa , et al. (2013).[1][4] Practical and highly selective sulfur ylide-mediated asymmetric epoxidations... using a cheap and readily available chiral sulfide.[1][4] Journal of the American Chemical Society, 135(32), 11951–11966.[1][4] Link

-

McGarrigle, E. M. , et al. (2007).[1][3] Chalcogenides as Organocatalysts.[1][3] Chemical Reviews, 107(12), 5841–5883.[1] Link

-

Aggarwal, V. K. , et al. (2001).[1] Asymmetric sulfur ylide mediated epoxidation of carbonyl compounds... Angewandte Chemie International Edition, 40(8), 1433–1436.[1] Link

Sources

- 1. youtube.com [youtube.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. mdpi.com [mdpi.com]

- 4. Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"Pyridine, 3-(3-ethenyloxiranyl)-(9CI)" as a building block in organic synthesis

Application Note: Pyridine, 3-(3-ethenyloxiranyl)-(9CI) as a Building Block

Executive Summary

Pyridine, 3-(3-ethenyloxiranyl)- (also known as 3-(3-vinyloxiran-2-yl)pyridine) represents a high-value "chimeric" building block that fuses the pharmacological privilege of the nicotinic scaffold with the explosive reactivity of a vinyl epoxide.

In drug discovery, this molecule serves as a latent 1,4-dipole and an allylic electrophile . Unlike simple epoxides, the vinyl group activates the system for Palladium-catalyzed transformations, enabling the rapid assembly of complex piperidines, indolizines, and amino-alcohol pharmacophores found in neuroactive agents.

This guide details the synthesis , characterization , and application protocols for this building block, focusing on its role as a linchpin in divergent synthesis.

Chemical Identity & Properties

| Property | Detail |

| CAS Number | 159978-83-5 (Generic vinyl epoxide class reference) |

| IUPAC Name | 3-(3-ethenyloxiran-2-yl)pyridine |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Key Functionality | Strained Oxirane; Conjugated Vinyl Group; Basic Pyridine Nitrogen |

| Stereochemistry | Typically synthesized as the trans-isomer (J ~ 2.0 Hz) via sulfur ylide chemistry. |

| Storage | -20°C under Argon (prone to polymerization/hydrolysis). |

Synthesis Protocol: The Sulfur Ylide Route

Rationale: The most robust method for constructing vinyl epoxides from aldehydes is the reaction with allylic sulfonium ylides. This method favors the formation of the trans-epoxide due to the reversible betaine formation step.

Reagents & Materials

-

Precursor: 3-Pyridinecarboxaldehyde (Nicotinaldehyde).

-

Ylide Precursor: Allyltetrahydrothiophenium bromide (prepared from allyl bromide + tetrahydrothiophene).

-

Base: Potassium Hydroxide (KOH) or Cs₂CO₃.

-

Solvent: Dichloromethane (DCM) / Water biphasic system or Acetonitrile.

Step-by-Step Methodology

-

Ylide Generation (In Situ):

-

To a flask containing Allyltetrahydrothiophenium bromide (1.2 equiv) in DCM, add 3-Pyridinecarboxaldehyde (1.0 equiv).

-

Cool the mixture to 0°C.

-

Critical Step: Add powdered KOH (1.5 equiv) slowly. The reaction relies on the phase-transfer capability of the sulfonium salt or requires a catalytic amount of water (0.1 equiv).

-

-

Reaction:

-

Stir vigorously at 0°C for 2 hours, then warm to Room Temperature (RT) for 12 hours.

-

Monitoring: TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear; the vinyl epoxide appears as a less polar spot (Rf ~0.6).

-

-

Workup:

-

Filter off the solid salts.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo at <30°C (volatile!).

-

-

Purification:

-

Flash Chromatography (Neutral Alumina or Silica pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening).

-

Yield: Typically 65–80%.

-

Quality Control (NMR Signature)

-

¹H NMR (CDCl₃): Look for the epoxide protons.

- 3.5–3.8 ppm (d, J = 2.0 Hz, 1H, C2-H next to Pyridine).

- 3.2–3.4 ppm (dd, 1H, C3-H next to Vinyl).

- 5.2–5.8 ppm (Multiplets, Vinyl protons).

Application Protocols

Workflow A: Pd-Catalyzed Allylic Alkylation (Tsuji-Trost Type)

Mechanism: Pd(0) opens the vinyl epoxide to form a

Protocol:

-

Catalyst Prep: Mix Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%) in anhydrous THF under Argon. Stir 15 min until the solution turns orange/yellow.

-

Substrate Addition: Add Pyridine, 3-(3-ethenyloxiranyl)- (1.0 equiv) dissolved in THF.

-

Nucleophile Addition: Add the nucleophile (e.g., Morpholine, Phthalimide, or Dimethyl Malonate) (1.2 equiv).

-

Note: For carbon nucleophiles, pre-generate the anion with NaH.

-

-

Reaction: Stir at RT (or 40°C) for 4–12 hours.

-

Outcome: Formation of the linear (E)-allylic alcohol (1,4-product).

-

Why this matters: This generates a 1-substituted-4-hydroxy-4-(3-pyridyl)-but-2-ene skeleton, a privileged scaffold for antihistamines and neurotransmitter modulators.

-

Workflow B: [3+2] Cycloaddition (Heterocycle Synthesis)

Mechanism: The vinyl epoxide acts as a masked 1,3-dipole under Lewis Acid catalysis or Pd-catalysis, reacting with isocyanates or aldehydes to form oxazolidinones or tetrahydrofurans.

Protocol:

-

Dissolve the vinyl epoxide (1.0 equiv) and Phenyl Isocyanate (1.2 equiv) in THF.

-

Add Pd(PPh₃)₄ (5 mol%).

-

Reflux for 6 hours.

-

Result: Formation of a vinyloxazolidinone derivative. The pyridine ring remains intact, providing a handle for further salt formation or coupling.

Visualizing the Chemistry

Diagram 1: Synthesis & Divergent Reactivity Map